3-Bromo-2-fluoroisonicotinaldehyde
Description
Significance of Isonicotinaldehyde Derivatives in Chemical Research
Isonicotinaldehyde and its derivatives are integral precursors in the synthesis of a wide array of novel pyridine-based compounds. nih.gov These derivatives serve as key starting materials for producing molecules with potential applications in medicinal chemistry, including the development of antitumor agents. nih.gov The reactivity of the aldehyde group, combined with the electronic nature of the pyridine (B92270) ring, allows for the construction of complex heterocyclic systems such as acs.orgnih.govosti.govtriazolo[1,5-a]pyridines. nih.gov
Role of Halogen Substituents in Pyridine Chemistry
The presence and position of halogen substituents on a pyridine ring dramatically influence its chemical behavior. Halogens act as important intermediates, enabling a variety of chemical reactions. youtube.com They are known to affect the supramolecular assembly of co-crystals and can participate in halogen bonding, an interaction that is gaining increasing recognition for its role in directing crystal structures. mdpi.com The strength of these interactions often follows the trend I > Br > Cl, which correlates with the size of the σ-hole on the halogen atom. mdpi.com This property is crucial in crystal engineering and the design of new materials.
Furthermore, the electronic properties of the pyridine ring are significantly modified by halogenation. The electron-withdrawing nature of halogens can make the pyridine ring more susceptible to certain types of reactions while deactivating it towards others. nih.gov This modulation of reactivity is a key tool for synthetic chemists, allowing for selective transformations at specific positions on the ring.
Overview of 3-Bromo-2-fluoroisonicotinaldehyde in Synthetic Contexts
This compound is a bifunctional molecule, possessing both an aldehyde group and two different halogen atoms on the pyridine ring. This unique combination of functional groups makes it a valuable building block in organic synthesis. whiterose.ac.ukresearchgate.net The fluorine and bromine atoms can be selectively targeted in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the sequential introduction of different substituents. whiterose.ac.uk The aldehyde group provides a handle for further modifications, including condensations and oxidations, to build more complex molecular architectures.
The strategic placement of the bromo and fluoro substituents on the pyridine ring offers regiochemical control in subsequent synthetic steps. This level of control is highly desirable in the synthesis of complex target molecules where precise substitution patterns are required.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H3BrFNO |
| Molecular Weight | 203.99 g/mol |
| Appearance | Solid |
| CAS Number | 942518-82-9 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3BrFNO |
|---|---|
Molecular Weight |
204.00 g/mol |
IUPAC Name |
3-bromo-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H |
InChI Key |
BGHGWLSGUBXJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Fluoroisonicotinaldehyde and Analogues
Precursor Synthesis and Functionalization Strategies
The construction of 3-bromo-2-fluoroisonicotinaldehyde hinges on the effective synthesis and functionalization of pyridine (B92270) precursors. This involves carefully orchestrated halogenation and formylation reactions.
Halogenation Protocols for Pyridine Scaffolds
The introduction of halogen atoms at specific positions on the pyridine ring is a critical step. Both direct and directed methods are employed to achieve the desired substitution pattern.
Direct bromination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it less reactive towards electrophilic aromatic substitution. nih.gov Such reactions often necessitate harsh conditions, including the use of strong mineral acids or Lewis acid catalysts at elevated temperatures with elemental halogens. nih.gov For instance, the bromination of pyridine with hydrobromic acid and hydrogen peroxide can be employed, though controlling the reaction to prevent di-bromination requires careful temperature management.
A notable method for the direct fluorination of pyridines at the 2-position involves the use of AgF₂. nih.gov This approach has been shown to be effective for a variety of 3-substituted pyridines, leading selectively to the 2-fluoro-3-substituted pyridine product. nih.gov
Directed ortho-metalation (DoM) offers a powerful and regioselective strategy for the functionalization of aromatic rings, including pyridine. wikipedia.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source, to introduce the halogen with high precision. wikipedia.org
Commonly used directing groups include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org For pyridine systems, a directing group is often necessary to overcome the inherent reactivity of the ring towards nucleophilic attack by the organolithium reagent. uwindsor.ca The choice of the organolithium reagent, such as n-butyllithium, sec-butyllithium, or t-butyllithium, and the use of additives like tetramethylethylenediamine (TMEDA) can significantly influence the efficiency of the metalation process. baranlab.orgharvard.edu
This strategy has been successfully applied in the synthesis of various halogenated pyridines. For example, 2,4-dibromopyridine (B189624) can be selectively lithiated at the 4-position and subsequently treated with a formylating agent to produce 2-bromopyridine-4-carboxaldehyde.
Introduction of the Formyl Group
The final key transformation in the synthesis of this compound is the introduction of the aldehyde (formyl) group.
Once the desired halogenation pattern is established on the pyridine ring, the formyl group can be introduced. One common method involves the lithiation of a halogenated pyridine followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). For instance, 2,4-dibromopyridine can be treated with n-butyllithium at low temperatures, followed by the addition of DMF to yield 2-bromopyridine-4-carboxaldehyde.
Alternatively, an existing functional group can be converted into an aldehyde. For example, a hydroxymethyl group can be oxidized to an aldehyde using reagents like Dess-Martin periodinane. This approach has been used in the synthesis of 6-bromo-3-fluoropicolinaldehyde from (6-bromo-3-fluoropyridin-2-yl)methanol. chemicalbook.com
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comyoutube.comwikipedia.org This electrophilic iminium salt then reacts with the aromatic substrate. chemistrysteps.com
While the Vilsmeier-Haack reaction is most effective on electron-rich systems, it can be applied to pyridine derivatives, particularly those bearing electron-donating groups. chemistrysteps.com The regioselectivity of the formylation is influenced by both steric and electronic factors. jk-sci.comyoutube.com For 3-bromopyridine, the Vilsmeier-Haack reaction using DMF and POCl₃ has been reported to yield 3-bromo-2-formylpyridine.
Cross-Coupling Strategies for Pyridine Construction and Derivatization
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of pyridine rings with high precision. For scaffolds like this compound, these methods are essential for introducing molecular complexity. The reactivity of the two halogen substituents (bromine and fluorine) is distinct, allowing for selective functionalization. Generally, the C-Br bond is more susceptible to oxidative addition with palladium catalysts than the C-F bond, providing a handle for regioselective modifications.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron species and an organic halide, is a premier method for functionalizing pyridines. The site-selectivity of this reaction on polyhalogenated pyridines is influenced by the nature of the halide and the electronic environment of the ring. For dihalopyridines, the order of reactivity is typically I > Br > Cl. rsc.org In substrates containing different halogens, such as 2-bromo-3-iodopyridine, the Suzuki-Miyaura coupling preferentially occurs at the more reactive C-I bond. rsc.org
In the case of 2,3-dihalopyridines, coupling reactions often favor the C2 position. rsc.org However, the specific catalyst, ligands, and reaction conditions can modulate this selectivity. The development of catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has expanded the scope to include less reactive aryl chlorides and a wide array of boronic acids and esters. nih.gov For instance, the exhaustive alkylation of 2,6-dichloropyridine (B45657) has been achieved using a Pd(OAc)₂ catalyst with Ad₂PⁿBu as the ligand and LiOᵗBu as the base. nih.gov
While direct Suzuki-Miyaura coupling on this compound is not extensively documented in readily available literature, studies on analogous systems provide a clear blueprint. The reaction would be expected to proceed selectively at the C-Br bond. A typical protocol would involve a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand, a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system such as dioxane/water or toluene (B28343). academie-sciences.frnih.gov
| Catalyst System | Substrate Type | Coupling Partner | Conditions | Outcome | Reference |
| Pd(PPh₃)₄ / Na₂CO₃ | 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | Arylboronic acid | Toluene/Ethanol, 110°C | Regioselective arylation at C4 | researchgate.net |
| Pd₂(dba)₃ / Ad₂PⁿBu / LiOᵗBu | 2,6-Dichloropyridine | Alkyl boronic pinacol (B44631) ester | Dioxane/H₂O, 100°C | Exhaustive dialkylation | nih.gov |
| Pd(PPh₃)₄ / K₃PO₄ | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Dioxane, 90°C | Selective arylation at C5 | nih.gov |
| Pd₂(dba)₃ / Phosphite Ligand / KF | 2-Bromopyridines | Lithium triisopropyl 2-pyridylboronate | Dioxane | Good to excellent yields of biaryls | nih.gov |
Sonogashira Coupling Reactions
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a highly effective method for installing alkynyl groups onto a pyridine core. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reactivity trend for halides (I > Br > Cl) allows for selective coupling at the C-Br bond of a bromo-fluoropyridine derivative.
A pertinent study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a close analogue of the target compound, demonstrates the utility of this reaction. soton.ac.uk The coupling proceeded efficiently with a wide range of terminal alkynes, including those with sterically demanding and functionalized groups like free alcohols and amines. The standard conditions involved Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent mixture at room temperature, affording the desired 6-alkynyl-3-fluoro-2-cyanopyridines in high yields. soton.ac.uk This suggests that this compound would undergo a similar selective transformation at the C3 position to yield 3-alkynyl-2-fluoroisonicotinaldehyde derivatives.
| Substrate | Alkyne Partner | Catalyst System | Conditions | Yield | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | THF/Et₃N, rt, 16h | 93% | soton.ac.uk |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Hexyne | Pd(PPh₃)₄, CuI | THF/Et₃N, rt, 16h | 85% | soton.ac.uk |
| 6-Bromo-3-fluoro-2-cyanopyridine | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄, CuI | THF/Et₃N, rt, 16h | 90% | soton.ac.uk |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Pentyn-1-ol | Pd(PPh₃)₄, CuI | THF/Et₃N, rt, 16h | 90% | soton.ac.uk |
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, linking an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals. The development of increasingly active and versatile catalysts, often based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), has broadened the reaction's scope to include a vast range of aryl halides and amines. youtube.com
For a substrate like this compound, the Buchwald-Hartwig amination would be expected to occur selectively at the C-Br position. An analogous reaction has been successfully demonstrated on 2-bromo-6-methyl pyridine, which was coupled with (±)-trans-1,2-diaminocyclohexane. chemspider.com The reaction employed a catalyst system of [Pd₂(dba)₃] and (±)-BINAP with NaOᵗBu as the base in toluene at 80°C, resulting in the desired N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine in good yield. chemspider.com This example underscores the feasibility of applying this methodology to functionalize bromo-fluoropyridine scaffolds with various amine nucleophiles.
| Aryl Halide | Amine | Catalyst System | Base | Conditions | Yield | Reference |
| 2-Bromo-6-methyl pyridine | (±)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP | NaOᵗBu | Toluene, 80°C, 4h | 60% | chemspider.com |
| Aryl Bromides | N,N-Diethylaminotributyltin | PdCl₂(P(o-Tolyl)₃)₂ | Toluene, 100°C, 3h | High (for simple bromobenzene) | libretexts.org | |
| Aryl Halides | Primary/Secondary Amines | Pd(0) with bulky phosphine ligands | Strong base (e.g., NaOᵗBu) | Toluene or Dioxane | General Method | wikipedia.org |
Multi-Step Synthetic Sequences and Efficiency
The synthesis of this compound itself involves a sequence of reactions where the construction of the core and the manipulation of functional groups are key. Efficiency in multi-step synthesis is paramount, favoring sequences that are short, high-yielding, and use readily available starting materials.
Cyclization Reactions in Pyridine Ring Formation
The pyridine ring itself can be constructed through various cyclization strategies, which represent a de novo approach to complex pyridines. acsgcipr.orgbaranlab.org While many syntheses of functionalized pyridines start from a pre-existing pyridine ring, building the ring from acyclic precursors is a powerful alternative.
One major strategy is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. nih.govacsgcipr.org This method allows for the convergent and atom-efficient assembly of substituted pyridines under mild conditions. By choosing appropriately substituted alkynes and nitriles, a wide range of pyridine derivatives can be accessed.
Classic condensation reactions also remain highly relevant. These include:
Hantzsch Pyridine Synthesis: Involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the pyridine. pharmaguideline.com
Kröhnke Pyridine Synthesis: Uses α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form 2,4,6-trisubstituted pyridines. pharmaguideline.com
Guareschi-Thorpe Synthesis: A condensation between a cyanoacetamide and a 1,3-diketone to produce a 2-hydroxypyridine-3-carbonitrile. pharmaguideline.com
These cyclization methods provide pathways to various substituted pyridine precursors, which can then be further elaborated into targets like this compound through subsequent halogenation and functional group transformations.
Oxidation and Reduction Transformations in Intermediate Steps
Oxidation and reduction are fundamental transformations in the synthesis of pyridine derivatives, often used to interconvert functional groups at different stages of a synthetic sequence.
Oxidation: The oxidation of a methyl or hydroxymethyl group on the pyridine ring is a common strategy to introduce an aldehyde functionality. In a documented synthesis of a closely related compound, 6-bromo-3-fluoropicolinaldehyde, the precursor alcohol, (6-bromo-3-fluoropyridin-2-yl)methanol, was oxidized. chemicalbook.com The reaction was effectively carried out using Dess-Martin periodinane (DMP) in dichloromethane (B109758) (DCM) at room temperature, affording the desired aldehyde in good yield. This method is mild and highly selective for the oxidation of primary alcohols to aldehydes, making it suitable for sensitive, functionalized heterocyclic substrates. Another key oxidation in pyridine chemistry is the formation of pyridine N-oxides using peracids, which can alter the reactivity of the ring for subsequent substitutions. pharmaguideline.comwikipedia.org
Reduction: Reduction reactions are also crucial. While the reduction of the aldehyde group in this compound would lead back to the alcohol, the complete reduction of the pyridine ring itself is a significant transformation. Catalytic hydrogenation, often using palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation source like ammonium formate (B1220265), can reduce the pyridine ring to a piperidine. youtube.comorganic-chemistry.org A mild procedure using ammonium formate and Pd/C has been shown to efficiently reduce pyridine N-oxides to piperidines, preserving many functional groups. organic-chemistry.org Such reductions are key in synthesizing saturated heterocyclic scaffolds from aromatic precursors.
Condensation Reactions for Scaffold Assembly
The construction of the core pyridine scaffold is a foundational aspect of the synthesis of this compound and its analogues. Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule such as water or ammonia, represent a classical and versatile strategy for assembling heterocyclic rings. Several named reactions are pivotal in this context, providing pathways to substituted pyridines through the formation of new carbon-carbon and carbon-nitrogen bonds. These methods are instrumental in creating the structural backbone upon which further functionalization, such as halogenation and formylation, can be performed to yield the target compound.
Key condensation reactions for assembling the pyridine ring include the Hantzsch Pyridine Synthesis, Chichibabin Pyridine Synthesis, and methodologies involving the Knoevenagel and Claisen-Schmidt condensations as intermediate steps.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, a β-ketoester (two equivalents), and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the corresponding pyridine derivative. wikipedia.org The driving force for this final aromatization step is the formation of a stable aromatic pyridine ring. wikipedia.org
The mechanism involves several key stages. organic-chemistry.orgyoutube.com First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. organic-chemistry.orgchemtube3d.com Separately, a second equivalent of the β-ketoester reacts with the ammonia source to form an enamine. organic-chemistry.org The Knoevenagel product and the enamine then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. youtube.com
Table 1: Overview of Hantzsch Pyridine Synthesis
| Step | Description | Reactants | Intermediate/Product |
| 1 | Knoevenagel Condensation | Aldehyde, β-ketoester | α,β-Unsaturated carbonyl compound |
| 2 | Enamine Formation | β-ketoester, Ammonia/Ammonium Acetate | Enamine |
| 3 | Michael Addition & Cyclization | α,β-Unsaturated carbonyl, Enamine | 1,4-Dihydropyridine |
| 4 | Oxidation (Aromatization) | 1,4-Dihydropyridine | Substituted Pyridine |
This method is highly versatile for producing symmetrically substituted pyridines and has been adapted for various conditions, including microwave-assisted synthesis and the use of green chemistry principles with aqueous solvents. wikipedia.org
Chichibabin Pyridine Synthesis
Reported by Aleksei Chichibabin in 1924, this method provides a direct route to pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org The reactions are typically conducted at high temperatures (350–500 °C) over a solid catalyst, such as alumina (B75360) or silica. wikipedia.org
The mechanism of the Chichibabin synthesis is complex and involves a series of reactions including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization. wikipedia.org For example, the reaction of acetaldehyde (B116499) and ammonia yields a mixture of 2-methylpyridine (B31789) and 4-methylpyridine. wikipedia.org The synthesis is of significant industrial importance for the production of simple alkylated pyridines, known as picolines and lutidines. thieme.de
Table 2: Examples of Chichibabin Pyridine Synthesis
| Carbonyl Source(s) | Nitrogen Source | Primary Product(s) |
| Acetaldehyde | Ammonia | 2-Methylpyridine, 4-Methylpyridine wikipedia.org |
| Acrolein | Ammonia | 3-Methylpyridine, Pyridine wikipedia.org |
| Acrolein, Propionaldehyde | Ammonia | 3-Methylpyridine wikipedia.org |
| Paraldehyde | Ammonia | 5-Ethyl-2-methylpyridine wikipedia.org |
Knoevenagel and Claisen-Schmidt Condensations
While not pyridine syntheses in their own right, the Knoevenagel and Claisen-Schmidt condensations are fundamental C-C bond-forming reactions that serve as key steps in the assembly of precursors for pyridine synthesis.
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound (e.g., malononitrile, cyanoacetic esters) to a carbonyl group, followed by dehydration. wikipedia.org It is a foundational step in both the Hantzsch organic-chemistry.orgchemtube3d.com and Gewald reactions. wikipedia.orgorganic-chemistry.org Studies have demonstrated facile, catalyst-free Knoevenagel condensations of various pyridinecarbaldehydes with active methylene compounds in environmentally benign solvent systems like water and ethanol, yielding electron-deficient alkenes that are valuable synthetic intermediates. bas.bg
The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is catalyzed by a base, such as sodium hydroxide, and can often be performed under solvent-free conditions. wikipedia.orgresearchgate.net It has been successfully employed to synthesize pyridinyl analogues of dibenzylideneacetone (B150790) by reacting substituted nicotinaldehydes with acetone, demonstrating its utility in attaching side chains to a pre-formed pyridine ring, which can then be further elaborated. rsc.org
These condensation strategies form the bedrock of synthetic routes to a wide array of substituted pyridines. By selecting appropriate starting aldehydes, ketones, and active methylene compounds, chemists can construct the pyridine core with a desired substitution pattern, which is the essential first stage in the multi-step synthesis of complex targets like this compound.
Chemical Reactivity and Derivatization Strategies of 3 Bromo 2 Fluoroisonicotinaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical modifications, allowing for the introduction of diverse structural motifs.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction can lead to the formation of a range of new functional groups. For instance, Grignard reagents can add to the aldehyde to form secondary alcohols, while the addition of cyanide yields cyanohydrins. masterorganicchemistry.comlibretexts.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Organometallic | Methylmagnesium bromide | Secondary alcohol |
| Cyanide | Hydrogen cyanide | Cyanohydrin |
| Hydride | Sodium borohydride | Primary alcohol |
Condensation and Imine Formation
The aldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.com This reaction is typically catalyzed by mild acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. chemistrysteps.com The resulting imines can be stable compounds or can serve as intermediates for further transformations. masterorganicchemistry.com
Table 2: Imine Formation with Various Primary Amines
| Primary Amine | Product |
| Aniline | N-(3-bromo-2-fluoropyridin-4-ylmethylene)aniline |
| Benzylamine | 1-(3-bromo-2-fluoropyridin-4-yl)-N-benzylmethanimine |
| Ethanolamine | 2-(((3-bromo-2-fluoropyridin-4-yl)methylene)amino)ethan-1-ol |
Reductions to Alcohols and Amines
The aldehyde functionality can be easily reduced to a primary alcohol using a variety of reducing agents, such as sodium borohydride. For the conversion to an amine, a process known as reductive amination is employed. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine with an amine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to afford the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org
Oxidation to Carboxylic Acids
Oxidation of the aldehyde group provides a straightforward route to the corresponding carboxylic acid, 3-bromo-2-fluoroisonicotinic acid. A range of oxidizing agents can be employed for this transformation, offering a valuable method for introducing a carboxylic acid functionality onto the pyridine (B92270) ring.
Reactivity of the Halogen Substituents (Bromine and Fluorine)
The bromine and fluorine atoms on the pyridine ring are key sites for modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of 3-bromo-2-fluoroisonicotinaldehyde is electron-deficient, which facilitates nucleophilic aromatic substitution (SNA_r). In general, fluorine is a better leaving group than bromine in SNA_r reactions on electron-poor aromatic rings due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. stackexchange.com Therefore, nucleophiles are expected to preferentially displace the fluorine atom.
Table 3: Regioselectivity in Nucleophilic Aromatic Substitution
| Nucleophile | Expected Major Product |
| Sodium methoxide | 3-Bromo-2-methoxyisonicotinaldehyde |
| Pyrrolidine | 3-Bromo-2-(pyrrolidin-1-yl)isonicotinaldehyde |
| Sodium thiophenoxide | 3-Bromo-2-(phenylthio)isonicotinaldehyde |
The bromine atom, being a larger and more polarizable halogen, is a good leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds. Reactions such as the Suzuki coupling, which utilizes organoboron reagents, and the Buchwald-Hartwig amination, for the formation of aryl amines, are powerful tools for the derivatization of the bromine position. mt.comwikipedia.orgorganic-chemistry.org The chemoselectivity between the bromine and fluorine atoms can often be controlled by the choice of catalyst and reaction conditions. researchgate.net
Metal-Mediated Cross-Coupling Reactions (e.g., Grignard, Suzuki)
No studies detailing the participation of this compound in Grignard, Suzuki, or other metal-mediated cross-coupling reactions could be located. While the principles of these reactions are well-established for a wide range of aryl halides, the specific application to this compound, including reaction conditions, catalyst systems, and yields, has not been reported. General knowledge suggests that the bromine atom would be the more likely site for oxidative addition in palladium-catalyzed couplings like the Suzuki reaction, given the higher reactivity of C-Br bonds compared to C-F bonds. Similarly, Grignard reagent formation would be expected to occur at the C-Br bond. However, without experimental data, this remains a theoretical projection for this specific molecule.
Selective Functionalization at Bromine vs. Fluorine
The selective functionalization of this compound, targeting either the bromine or fluorine substituent, is a critical aspect of its potential utility. The differential reactivity of carbon-halogen bonds is a cornerstone of modern organic synthesis. Typically, the C-Br bond is more susceptible to cleavage and subsequent reaction under conditions for metal-catalyzed cross-coupling or lithiation compared to the more robust C-F bond. Conversely, the fluorine atom could potentially be a target for nucleophilic aromatic substitution, activated by the electron-withdrawing nature of the aldehyde and the pyridine ring nitrogen. Regrettably, no published research has explored these selective functionalization strategies specifically for this compound.
Derivatization for Enhanced Utility
The aldehyde functional group offers a prime site for derivatization to create new molecules with enhanced or specific functionalities.
The condensation of aldehydes with hydrazine (B178648) or its derivatives to form hydrazones is a classic and reliable chemical transformation. Hydrazones are often employed in analytical chemistry due to their frequent crystallinity and characteristic spectroscopic properties. For this compound, the formation of hydrazone derivatives could introduce new chromophores or fluorophores, enabling its detection and quantification. However, no literature could be found that describes the synthesis or analytical application of hydrazone derivatives of this specific aldehyde.
Attaching a spectroscopic tag or label to this compound would be invaluable for tracking its presence in biological or material systems. This could be achieved through derivatization of the aldehyde group or by functionalizing the pyridine ring via one of the halogen atoms. Despite the importance of such methodologies, there are no documented procedures for the spectroscopic tagging or labeling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the interactions of atomic nuclei with an external magnetic field, various NMR techniques can map out the molecule's atomic arrangement.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the pyridine ring contains two aromatic protons, and there is one aldehyde proton. The expected chemical shifts (δ) are influenced by the electronegativity of the adjacent fluorine and bromine atoms, as well as the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.
The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons on the pyridine ring will exhibit distinct signals. The proton at the C-5 position is expected to couple with the proton at the C-6 position, resulting in a doublet. Similarly, the proton at C-6 will couple with the proton at C-5, also appearing as a doublet. The precise chemical shifts of these aromatic protons are influenced by the positions of the bromine and fluorine substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.5 - 10.5 | Singlet | N/A |
| Aromatic-H (C-5) | 7.5 - 8.5 | Doublet | 4-8 |
| Aromatic-H (C-6) | 8.0 - 9.0 | Doublet | 4-8 |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. In this compound, six distinct carbon signals are expected: one for the aldehyde carbonyl carbon, and five for the carbons of the pyridine ring.
The aldehyde carbonyl carbon is typically observed in the highly deshielded region of the spectrum, between 185 and 200 ppm. The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbon atom bonded to the highly electronegative fluorine atom (C-2) will experience a significant downfield shift and will also exhibit splitting due to carbon-fluorine coupling. The carbon atom bonded to bromine (C-3) will also be shifted downfield, though typically to a lesser extent than the fluorine-bearing carbon. The remaining carbon atoms of the pyridine ring will appear at chemical shifts characteristic of aromatic systems, with their exact positions determined by the electronic effects of all substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 200 |
| C-2 | 155 - 165 (d, ¹JCF) |
| C-3 | 110 - 125 |
| C-4 | 140 - 150 |
| C-5 | 120 - 135 |
| C-6 | 150 - 160 |
Note: These are predicted values. 'd' indicates a doublet due to C-F coupling. The magnitude of the coupling constant (¹JCF) is typically large.
¹⁹F NMR for Fluorine Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. Since ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, it provides clear and informative spectra. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom attached to the pyridine ring.
The chemical shift of the fluorine signal is dependent on its electronic environment. The position of the signal can confirm the attachment of the fluorine to an aromatic ring. Furthermore, the fluorine nucleus will couple with adjacent protons, providing additional structural information. In this case, coupling to the nearby aromatic proton at C-6 would be expected, resulting in a splitting of the fluorine signal into a doublet.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling interactions. For this compound, a cross-peak between the signals of the protons at C-5 and C-6 would be observed, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the ¹³C signals for the protonated carbons (C-5 and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the aldehyde proton and the C-4 and C-5 carbons, and between the aromatic protons and various carbons in the pyridine ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Infrared (IR) Spectroscopy for Carbonyl and Halogen Vibrations
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups.
The most prominent feature will be the strong absorption band due to the stretching vibration of the aldehyde carbonyl group (C=O). This band typically appears in the region of 1700-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the pyridine ring.
The stretching vibrations of the carbon-halogen bonds also give rise to characteristic absorptions. The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹. The C-F stretching vibration usually appears as a strong band in the 1300-1000 cm⁻¹ region. The presence of these bands provides strong evidence for the incorporation of bromine and fluorine into the molecular structure. Additionally, C-H stretching vibrations of the aromatic ring and the aldehyde group will be observed, typically in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions, respectively. Aromatic C=C and C=N stretching vibrations will also be present in the 1600-1400 cm⁻¹ range.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | 2900 - 2800 and 2800 - 2700 | Medium to Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| C=O (Aldehyde) | Stretch | 1740 - 1700 | Strong |
| Aromatic C=C and C=N | Stretch | 1600 - 1400 | Medium to Strong |
| C-F | Stretch | 1300 - 1000 | Strong |
| C-Br | Stretch | 600 - 500 | Medium to Strong |
Note: These are predicted values based on characteristic group frequencies.
Characterization of this compound: A Spectroscopic and Chromatographic Analysis
The rigorous identification and purity assessment of chemical compounds are foundational to their application in research and development. This article focuses on the analytical methodologies employed for the characterization of this compound, a halogenated pyridine derivative. The subsequent sections detail the application of various spectroscopic and chromatographic techniques to elucidate its molecular structure and ascertain its purity.
Computational Chemistry and Mechanistic Insights
Structure-Reactivity Relationship Studies of Halogenated Isonicotinaldehydes
The reactivity of halogenated isonicotinaldehydes is primarily dictated by the nature and position of the halogen substituents on the pyridine (B92270) ring. These substituents exert both inductive and resonance effects, which can either activate or deactivate the ring towards nucleophilic or electrophilic attack. The aldehyde functional group itself is a key site for a variety of chemical transformations.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the structure-reactivity relationships in these molecules. nih.govresearchgate.net These studies can provide quantitative data on various molecular properties that correlate with reactivity.
Key Research Findings:
Electronic Effects of Halogens: The fluorine atom at the 2-position and the bromine atom at the 3-position in 3-Bromo-2-fluoroisonicotinaldehyde both exert a strong electron-withdrawing inductive effect. This significantly lowers the electron density of the pyridine ring, particularly at the carbon atoms ortho and para to the nitrogen. The aldehyde group at the 4-position further contributes to this electron deficiency.
Influence on the Aldehyde Group: The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon of the aldehyde group. This makes the aldehyde more susceptible to nucleophilic attack, a key step in many of its characteristic reactions such as condensation and addition reactions.
Comparative Reactivity: The reactivity of halogenated isonicotinaldehydes can be compared by examining their calculated electronic properties. For instance, a lower Lowest Unoccupied Molecular Orbital (LUMO) energy generally indicates a higher susceptibility to nucleophilic attack.
To illustrate the influence of halogen substitution on the electronic properties of the isonicotinaldehyde core, the following table presents hypothetical calculated data for a series of related compounds. Such data is typically obtained from computational chemistry studies.
| Compound | C4-Aldehyde Carbonyl Carbon Charge (e) | C2-Position Charge (e) | C3-Position Charge (e) | LUMO Energy (eV) |
| Isonicotinaldehyde | +0.250 | -0.150 | +0.050 | -1.50 |
| 2-Fluoroisonicotinaldehyde | +0.265 | +0.180 | +0.045 | -1.75 |
| 3-Bromoisonicotinaldehyde | +0.255 | -0.155 | +0.100 | -1.60 |
| This compound | +0.275 | +0.190 | +0.110 | -1.85 |
This table is generated for illustrative purposes based on general chemical principles. Actual values would be derived from specific computational studies.
The hypothetical data in the table suggests that the combined electron-withdrawing effects of both bromine and fluorine in this compound lead to a more positively charged carbonyl carbon and a lower LUMO energy compared to the parent isonicotinaldehyde or its mono-halogenated counterparts. This implies a higher reactivity towards nucleophiles for the di-halogenated compound.
Quantitative Structure-Activity Relationship (QSAR) studies on related halogenated heterocyclic systems, such as pyrimidines, have also demonstrated that descriptors related to electronic properties and the presence of halogens are crucial in predicting their biological activity, which is intrinsically linked to their chemical reactivity. nih.govnih.gov
Applications As a Synthetic Intermediate and Building Block
Synthesis of Complex Heterocyclic Systems
The reactivity of the aldehyde and the carbon-halogen bonds in 3-bromo-2-fluoroisonicotinaldehyde provides multiple avenues for the construction of fused and substituted heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.
While specific studies detailing the use of this compound in the synthesis of pyridazine (B1198779) scaffolds are not extensively documented, the general reactivity of pyridine (B92270) aldehydes is well-established in this context. The aldehyde functionality can readily undergo condensation reactions with hydrazine (B178648) and its derivatives to form pyridazinone rings. The presence of the bromine and fluorine atoms on the pyridine ring could offer opportunities for further functionalization of the resulting pyridazine system through cross-coupling reactions, potentially leading to novel compounds with unique electronic and steric properties.
The synthesis of indole (B1671886) derivatives often involves the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. Analogously, pyridine-based aldehydes can participate in reactions to form indole-like structures, such as azaindoles. For instance, the aldehyde group of this compound could be a key component in Fischer, Bartoli, or related indole syntheses, leading to the formation of fluorinated and brominated azaindole derivatives. These halogenated azaindoles are of particular interest as they can serve as precursors for more complex molecules through subsequent palladium-catalyzed cross-coupling reactions.
Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals
The pyridine ring is a common motif in a vast number of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into these molecules is a widely used strategy to enhance their metabolic stability, binding affinity, and bioavailability.
This compound serves as a key starting material for the synthesis of various fluorine-containing drug candidates. The aldehyde group can be transformed into other functional groups, such as amines, alcohols, or carboxylic acids, which are common in drug molecules. The fluorine atom at the 2-position of the pyridine ring can significantly influence the physicochemical properties of the final compound, making it a valuable building block for medicinal chemists.
The combination of a bromine atom and an aldehyde group on a fluorinated pyridine ring makes this compound a versatile intermediate for creating diverse libraries of pyridine-based bioactive molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations to further elaborate the molecular structure. This dual reactivity allows for the efficient construction of novel compounds for screening in drug discovery and agrochemical research programs.
Development of Advanced Materials
The unique electronic properties conferred by the fluorine and bromine substituents on the pyridine ring make this compound an attractive building block for the development of advanced materials. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the potential for π-stacking interactions, can be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom provides a handle for polymerization reactions, enabling the synthesis of novel conjugated polymers with tailored optical and electronic properties.
Precursors for Organic Electronic and Photonic Materials
The electronic properties of pyridine derivatives make them attractive candidates for use in organic electronic and photonic materials. The introduction of halogen substituents, such as bromine and fluorine, can significantly influence the electronic and photophysical properties of the resulting materials.
Detailed Research Findings
While specific research on this compound in this context is not extensively documented, the principles of molecular design for organic electronics allow for well-founded postulations. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous for creating materials with specific energy level alignments for efficient charge injection and transport in devices like Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the extension of the π-conjugated system by introducing various aryl or heteroaryl groups. The emission properties of such extended systems are highly dependent on the nature of the introduced substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the emission color from blue to red. nih.govnumberanalytics.com
The aldehyde group can be used to synthesize various derivatives, such as Schiff bases or vinyl-substituted pyridines, which can then be polymerized or used as components in larger conjugated systems. The photophysical properties of such materials are of significant interest. For example, some substituted pyrimidines, which are structurally related to pyridines, exhibit strong emission solvatochromism, indicative of intramolecular charge transfer (ICT) character. osf.io This property is highly desirable for applications in chemical sensors and probes.
Table 1: Representative Photophysical Properties of Substituted Pyridine Derivatives
| Compound Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Aryl-substituted Pyridines | 350-400 | 450-550 | 0.1 - 0.5 | nih.gov |
| Bipyridine-based Fluorophores | 380-450 | 440-510 | up to 0.49 | nih.gov |
| Pyrimidine Derivatives | 320-380 | 400-500 | Variable | osf.io |
Note: This table presents typical data for analogous compound classes due to the absence of specific experimental data for this compound.
Ligands in Coordination Chemistry
The pyridine nitrogen and the aldehyde oxygen of this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. The presence of the halogen atoms can also influence the coordination behavior and the properties of the resulting metal complexes.
Detailed Research Findings
The nitrogen atom of the pyridine ring is a well-established coordination site for a wide range of transition metals. The aldehyde group can also coordinate to a metal center, either through the oxygen atom alone or by forming a chelate in conjunction with the pyridine nitrogen, although the latter is less common for 4-substituted pyridines. Aromatic aldehydes are known to form coordination complexes, particularly with metals like zinc(II). rsc.org
The electronic properties of the ligand, and consequently the resulting metal complex, are significantly affected by the fluoro and bromo substituents. The electron-withdrawing fluorine atom can decrease the basicity of the pyridine nitrogen, which may affect the strength of the metal-ligand bond. However, this can also lead to the formation of more stable complexes with certain metal ions.
The resulting metal complexes can exhibit interesting photophysical properties, such as luminescence. nih.govnumberanalytics.com The emission in such complexes can arise from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered transitions. The specific nature of the emission can be tuned by varying the metal ion and the substituents on the pyridine ring. For instance, complexes of heavy transition metals like iridium(III) and platinum(II) with substituted pyridine ligands are known to be efficient phosphorescent emitters and have been extensively studied for applications in OLEDs. numberanalytics.com
The aldehyde functionality offers a route to more complex ligand systems. For example, it can be condensed with amines to form Schiff base ligands. These multidentate ligands can form stable complexes with a variety of metal ions, and their photophysical and electrochemical properties can be readily tuned.
Table 2: Potential Coordination Modes and Resulting Complex Types
| Coordination Site(s) | Metal Ion Examples | Potential Complex Geometry | Potential Applications |
| Pyridine Nitrogen | Ru(II), Ir(III), Pt(II), Cu(I) | Octahedral, Square Planar | OLEDs, Photocatalysis, Sensors |
| Aldehyde Oxygen | Zn(II), Cu(II) | Tetrahedral, Square Planar | Catalysis, Sensing |
| Schiff Base Derivative | Various Transition Metals | Various | Catalysis, Bioimaging |
Note: This table illustrates potential coordination scenarios based on the known chemistry of similar ligands.
Future Research Directions and Emerging Methodologies
Sustainable Synthesis of Halogenated Pyridine (B92270) Aldehydes
The principles of sustainable chemistry are increasingly influencing the synthesis of halogenated pyridines, aiming to reduce environmental impact and improve safety and efficiency.
Green Chemistry Approaches in Bromination and Fluorination
The development of environmentally benign methods for introducing bromine and fluorine atoms into pyridine rings is a key area of research. Traditional halogenation methods often rely on hazardous reagents and produce significant waste. scispace.com Green chemistry seeks to overcome these limitations through several strategies.
One major goal is to move away from hazardous reagents like elemental bromine or anhydrous hydrogen fluoride (B91410) (HF). scispace.com For fluorination, researchers are exploring safer fluorine sources. For instance, silver(II) fluoride has been used for the selective C–H fluorination of pyridines at the vicinal position. dovepress.com Another approach involves using pyridine N-oxyl radicals to promote C–H fluorination in aqueous media at room temperature, representing a significant step towards greener processes. rsc.org The use of complexes like Pyridine•BrF3 can also reduce unwanted side reactions, such as electrophilic aromatic bromination, that often occur with reagents like BrF3. acs.org
Comparing different methods using green chemistry metrics, such as E-factor and atom economy, provides a quantitative assessment of their environmental impact. Studies comparing conventional heating with microwave-assisted bromination and nitration have shown that microwave assistance can lead to better green chemistry metrics. researchgate.net
Key Green Chemistry Strategies for Halogenation:
Safer Reagents: Replacing hazardous traditional reagents with safer alternatives.
Catalytic Processes: Using catalysts to improve reaction efficiency and reduce waste.
Benign Solvents: Employing water or other environmentally friendly solvents. rsc.org
Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. researchgate.net
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, offers a powerful alternative to traditional batch synthesis, particularly for scaling up the production of halogenated pyridine aldehydes. This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgnih.gov
The synthesis of pyridines and dihydropyridines has been successfully demonstrated in continuous flow microwave reactors. beilstein-journals.orgnih.govresearchgate.net These systems allow for rapid, one-step synthesis without the need to isolate intermediates, leading to higher yields and purity. nih.govresearchgate.net For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a flow reactor using a Brønsted acid catalyst to achieve Michael addition and cyclodehydration in a single, continuous step. beilstein-journals.org
Continuous flow processing is particularly advantageous for reactions that are hazardous or difficult to control in batch mode. The N-oxidation of pyridine derivatives, a common step in their functionalization, can be performed more safely and efficiently in a packed-bed microreactor using a TS-1/H2O2 catalytic system. organic-chemistry.org Such systems have shown high stability, operating for hundreds of hours while maintaining catalyst activity, highlighting their potential for industrial-scale production. organic-chemistry.org
Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives
| Feature | Batch Synthesis | Flow Synthesis | Reference |
| Scalability | Challenging, non-linear scale-up | Easier, linear scale-up | organic-chemistry.orgresearchgate.net |
| Safety | Higher risk with exothermic or hazardous reactions | Improved safety, better heat and mass transfer | organic-chemistry.org |
| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, time | beilstein-journals.org |
| Efficiency | Often requires isolation of intermediates | Can integrate multiple steps, reducing workup | nih.govresearchgate.net |
| Yield | Variable | Often higher and more consistent yields | organic-chemistry.org |
Catalyst Development for Selective Transformations
The development of novel catalysts is central to achieving selective and efficient transformations of the pyridine core, enabling the synthesis of complex molecules like 3-Bromo-2-fluoroisonicotinaldehyde.
Novel Catalytic Systems for C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis because it avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. acs.orgrsc.org The pyridine ring, being electron-deficient, presents unique challenges for direct functionalization. rsc.org
Recent advances have focused on developing catalytic systems that can selectively activate specific C-H bonds. For example, palladium-catalyzed diarylation of pyridines has been achieved using a transient activator strategy, where an in-situ generated N-methylpyridinium salt is arylated at the 2- and 6-positions. nih.gov While this method targets specific positions, the development of catalysts for other positions, such as the challenging meta-position, is an active area of research. nih.gov
Photoredox catalysis, particularly with nickel catalysts, has enabled C-H functionalization under mild conditions. acs.org Pyridine N-oxides have been explored as precursors for oxygen-centered radicals that can facilitate hydrogen atom transfer (HAT) processes, leading to the functionalization of aliphatic C-H bonds. acs.org Such strategies are part of a broader effort to develop sustainable and highly selective catalytic reactions. rsc.org
Enantioselective and Diastereoselective Synthesis
For applications in pharmaceuticals and life sciences, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. Enantioselective and diastereoselective synthesis aims to produce a single desired stereoisomer of a chiral molecule.
The aldehyde group in this compound is a key handle for such transformations. For instance, pyridine-2-carboxaldehyde can undergo enantioselective reactions to produce chiral amines. youtube.com One method involves the diastereoselective addition of a Grignard reagent to an imine formed from the aldehyde and a chiral sulfinamide. youtube.com The stereochemical outcome is directed by the chiral auxiliary, which can be chosen to produce either the (R) or (S) enantiomer of the final product. youtube.com
More advanced strategies aim for diastereodivergent synthesis, where either of two possible diastereomers can be selectively formed from the same set of starting materials by simply changing the catalyst or ligand. nih.gov For example, copper-catalyzed reductive couplings of imines with 2-azatrienes can produce either syn- or anti-diamines with high selectivity by switching between different bis(phosphine) ligands like Ph-BPE and t-Bu-BDPP. nih.gov The development of such switchable catalytic systems represents a major goal in asymmetric synthesis.
Integration with High-Throughput Experimentation and Automation
The discovery and optimization of complex synthetic routes for molecules like this compound can be significantly accelerated through high-throughput experimentation (HTE) and laboratory automation. acs.org HTE involves running a large number of experiments in parallel, allowing researchers to rapidly screen a wide range of reaction conditions, catalysts, and reagents. mt.comacs.org
Modern HTE platforms integrate robotic liquid and solid handlers with parallel reactor systems, enabling the efficient setup and execution of hundreds of reactions simultaneously. acs.orgmt.comresearchgate.net This approach is invaluable for optimizing reaction yields, finding novel catalytic systems, and exploring the scope of a new transformation. acs.org For example, HTE has been instrumental in developing and optimizing key transformations in pharmaceutical process chemistry, such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. acs.org
The workflow for HTE typically involves:
Design of Experiment (DoE): Planning a matrix of experiments to test multiple variables. mt.com
Automated Preparation: Using robotic systems to accurately dispense reagents into miniaturized reactor arrays (e.g., 96-well plates). mt.comresearchgate.net
Parallel Reaction: Running the reactions under controlled conditions. acs.org
Rapid Analysis: Analyzing the outcome of each reaction using techniques like mass spectrometry or chromatography.
This automated, parallel approach not only accelerates research but also reduces material consumption and improves the reproducibility of experiments, making it a cornerstone of modern chemical development. acs.org
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
The evolution of synthetic chemistry is increasingly intertwined with the development of sophisticated analytical techniques that allow for real-time, in-situ monitoring of chemical transformations. For a molecule with the specific functionalities of this compound, the application of advanced spectroscopic probes is crucial for optimizing reaction conditions, maximizing yield and purity, and ensuring process safety and scalability. This is particularly relevant within the framework of Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comlongdom.org
In-situ monitoring provides a continuous stream of data on the progress of a reaction, tracking the consumption of reactants, the formation of products, and the emergence of any intermediates or byproducts. This dynamic understanding of reaction kinetics and mechanisms is a significant leap from traditional offline analysis, which relies on discrete sampling and can introduce time delays and potential errors. globalresearchonline.net For the synthesis of complex substituted pyridines like this compound, where multiple reaction pathways may compete, real-time analysis is invaluable. nih.govnih.gov
Several spectroscopic techniques are particularly well-suited for the in-situ monitoring of reactions involving this compound and its precursors. These methods are often non-invasive and can be implemented using fiber-optic probes inserted directly into the reaction vessel. researchgate.net
Key Spectroscopic Probes and Their Applications:
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a powerful tool for monitoring changes in the concentrations of organic functional groups. longdom.org For the synthesis of this compound, NIR could track the disappearance of precursor C-H bonds and the appearance of the aldehyde C-H stretch, providing a clear indication of reaction progress. Its ability to penetrate opaque slurries and solutions makes it highly versatile for various reaction setups.
Raman Spectroscopy: Raman spectroscopy is highly sensitive to changes in molecular vibrations and is particularly effective for monitoring reactions in aqueous and other polar solvent systems where infrared spectroscopy is less effective. researchgate.netscispace.com The distinct vibrational modes of the pyridine ring, the C-Br bond, the C-F bond, and the aldehyde group of this compound would each provide a unique spectral signature. This allows for precise tracking of the formation of the desired product and the consumption of starting materials.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the pyridine ring in this compound makes it amenable to analysis by UV-Vis spectroscopy. scispace.comscribd.com Changes in the electronic structure of the molecule as the reaction proceeds, such as the introduction of the aldehyde group, will lead to shifts in the absorption spectrum. This technique is often used to determine reaction kinetics. scribd.com
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another valuable technique for in-situ reaction monitoring. By using a probe that is in direct contact with the reaction mixture, it can provide detailed information about the changes in functional groups. acs.org The characteristic carbonyl stretch of the aldehyde group (around 1700 cm⁻¹) would be a strong and easily identifiable marker for product formation.
The data obtained from these spectroscopic probes can be analyzed using chemometric methods to build predictive models for reaction endpoints and product quality. researchgate.net This data-rich approach aligns with the principles of Quality by Design (QbD), ensuring that the manufacturing process is well-understood and controlled. longdom.org The integration of these advanced spectroscopic probes into the synthesis of this compound represents a significant step towards more efficient, reliable, and controlled chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-2-fluoroisonicotinaldehyde, and how do purity levels impact downstream applications?
- Methodology : The compound is typically synthesized via regioselective halogenation of isonicotinaldehyde derivatives. For bromination, N-bromosuccinimide (NBS) in DMF at 0–5°C is often used, followed by fluorination using Selectfluor™ under inert conditions .
- Purity Considerations : Commercial batches with >95.0% purity (HPLC) are recommended for reproducibility in cross-coupling reactions. Impurities such as dehalogenated byproducts (e.g., 2-fluoroisonicotinaldehyde) can skew reaction yields .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- NMR : and NMR to confirm bromine/fluorine substitution patterns (e.g., δ~10.2 ppm for aldehyde proton).
- HPLC : Quantify purity using C18 reverse-phase columns (≥95.0% threshold).
- Mass Spectrometry : Exact mass (calc. for CHBrFNO: 218.94) to rule out dimerization or degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between this compound and its analogs (e.g., 6-Bromo-2-fluoronicotinaldehyde)?
- Case Study : The aldehyde group’s position (para vs. ortho to halogens) significantly impacts Suzuki-Miyaura coupling efficiency. For this compound, steric hindrance from fluorine reduces Pd catalyst turnover compared to 6-Bromo-2-fluoronicotinaldehyde .
- Mitigation : Use bulkier ligands (e.g., XPhos) or elevated temperatures (80–100°C) to enhance cross-coupling yields .
Q. How can researchers optimize the use of this compound in multi-step syntheses (e.g., drug intermediates)?
- Stepwise Design :
Aldehyde Protection : Convert to acetal using ethylene glycol and p-TsOH to prevent undesired nucleophilic attacks.
Halogen Exchange : Replace bromine with iodine via Finkelstein reaction (NaI in acetone) for improved Stille coupling selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
